molecular formula C15H4BrF17O3 B3031767 4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ketone CAS No. 67727-74-6

4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ketone

Cat. No.: B3031767
CAS No.: 67727-74-6
M. Wt: 635.07 g/mol
InChI Key: ZZUHWLUVQQXPAI-UHFFFAOYSA-N
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Description

4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ketone is a specialized chemical compound with the molecular formula C15H4BrF17O3 . It is characterized by the presence of a bromophenyl group and a perfluorinated ketone structure, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ketone typically involves the reaction of 4-bromophenyl compounds with perfluorinated reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ketone structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ketone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ketone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ketone
  • 4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ether
  • 4-Bromophenyl perfluoro(1,4-dimethyl-2,5-dioxaoctyl) ester

Uniqueness

This compound is unique due to its specific perfluorinated ketone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and reactivity are crucial .

Properties

IUPAC Name

1-(4-bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H4BrF17O3/c16-6-3-1-5(2-4-6)7(34)8(17,11(21,22)23)35-15(32,33)10(20,13(27,28)29)36-14(30,31)9(18,19)12(24,25)26/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUHWLUVQQXPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H4BrF17O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508972
Record name 1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67727-74-6
Record name 1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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